molecular formula C13H17NO B1610601 1-Cyclohexyl-2-(pyridin-2-yl)ethanone CAS No. 92039-96-8

1-Cyclohexyl-2-(pyridin-2-yl)ethanone

Cat. No.: B1610601
CAS No.: 92039-96-8
M. Wt: 203.28 g/mol
InChI Key: TUHXHZSLOAQJFM-UHFFFAOYSA-N
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Description

1-Cyclohexyl-2-(pyridin-2-yl)ethanone is a useful research compound. Its molecular formula is C13H17NO and its molecular weight is 203.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalysis and Polymerization

1-Cyclohexyl-2-(pyridin-2-yl)ethanone derivatives have been explored for their catalytic behavior, specifically in the context of ethylene reactivity. For instance, derivatives of this compound have been used to prepare tridentate ligands that coordinate with iron(II) and cobalt(II) dichloride to form complexes. These complexes demonstrate significant catalytic activities for ethylene oligomerization and polymerization when activated with methylaluminoxane (MAO), highlighting their potential in industrial catalysis and polymer production (Sun et al., 2007).

Antimicrobial Activity

Research into this compound derivatives has also revealed their antimicrobial properties. Synthesized compounds have shown significant activity against a range of microbial strains. This suggests potential applications in the development of new antimicrobial agents, which could be crucial for addressing antibiotic resistance (Salimon et al., 2011).

Synthesis of Complex Molecules

The compound has been used as a precursor in the synthesis of complex molecules, including cyclobutenes and various heterocyclic compounds. These processes often involve innovative synthetic pathways, such as uncatalyzed reactions at room temperature, showcasing the compound's versatility in organic synthesis (Alcaide et al., 2015).

Crystal Engineering

In crystal engineering, derivatives of this compound have been studied for their ability to form specific molecular interactions, which are crucial for the design of new material structures. These interactions include C–H⋯N, C–H⋯π, and π⋯π contacts, which play a key role in determining the crystal packing and, consequently, the physical properties of the materials (Lai et al., 2006).

Anticancer Research

Some derivatives have shown promise in anticancer research, indicating potential therapeutic applications. Specifically, compounds synthesized from this compound have been evaluated for their anticancer activity against various cancer cell lines, suggesting a potential pathway for the development of new anticancer drugs (Kumar et al., 2013).

Properties

IUPAC Name

1-cyclohexyl-2-pyridin-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14-12/h4-5,8-9,11H,1-3,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUHXHZSLOAQJFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)CC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70476430
Record name 1-cyclohexyl-2-(2-pyridyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70476430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92039-96-8
Record name 1-cyclohexyl-2-(2-pyridyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70476430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 100 mL round bottom flash was charged with 2-picoline (1.09 mL, 11.02 mmol) and anhydrous THF (15 mL). The solution was cooled to −78° C. and n-butyllithium (7.6 mL of a 1.6M solution in THF, 12.12 mmol) was added dropwise to the cooled solution. After addition was complete, the reaction mixture was warmed to room temperature over one hour and then cooled again to −78° C. N-methoxy-N-methyl cyclohexyl amide (2.0 g, 11.68 mmol) in THF (10 mL) was added dropwise to the reaction mixture. After addition was complete, the reaction was warmed to room temperature over one hour and then stirred for 40 hours. The reaction mixture was then treated with water and 1N HCl (keeping the pH at approximately 12). The reaction mixture was then extracted with methylene chloride (3×20 mL). The organic extracts were combined, dried over anhydrous sodium sulfate, filtered and concentrated under vacuum to provide an orange oil which was purified by flash chromatography (ethyl acetate:hexane, 3:7, silica gel) to provide 1-cyclohexyl-2-(2-pyridyl) ethan-1-one (2.06 g).
Quantity
1.09 mL
Type
reactant
Reaction Step One
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15 mL
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solution
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N-methoxy-N-methyl cyclohexyl amide
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2 g
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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